molecular formula C7H9IN2O B2488779 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1946823-46-6

3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2488779
CAS No.: 1946823-46-6
M. Wt: 264.066
InChI Key: SHAFISWMULRMPH-UHFFFAOYSA-N
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Description

3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H9IN2O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of an iodine atom and a propyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-propyl-1H-pyrazole-4-carbaldehyde. One common method is the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyrazole derivatives.

    Oxidation Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carboxylic acid.

    Reduction Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-methanol.

Mechanism of Action

The mechanism of action of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the iodine atom and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
  • 3-Iodo-1-ethyl-1H-pyrazole-4-carbaldehyde
  • 3-Iodo-1-butyl-1H-pyrazole-4-carbaldehyde

Comparison: Compared to its similar compounds, 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde has a unique propyl group that can influence its reactivity and binding properties. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-iodo-1-propylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAFISWMULRMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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